Atorvastatin Lactam Allyl Ester: Structural Elucidation, Photochemical Origins, and Synthetic Methodologies
Atorvastatin Lactam Allyl Ester: Structural Elucidation, Photochemical Origins, and Synthetic Methodologies
Executive Summary
Atorvastatin lactam allyl ester (CAS 1246812-55-4) is a highly specialized chemical reference standard and synthetic intermediate utilized in the profiling of atorvastatin degradation pathways[1]. Derived from the primary photochemical degradation product of atorvastatin (Impurity Q), this compound provides critical insights into the stability of statin-class drugs under environmental and physiological stress[2]. This technical guide delivers an in-depth analysis of its mechanistic origins, physicochemical properties, and a self-validating protocol for its synthesis and characterization, designed for researchers in drug development and analytical chemistry.
Mechanistic Photochemistry of the Core Structure
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, exhibits significant photochemical reactivity when exposed to UV or natural sunlight[2]. The core of atorvastatin lactam allyl ester is based on "Atorvastatin Impurity Q" (the atorvastatin pyrrolidone analog), which is generated via a complex photooxygenation and rearrangement cascade[3].
Understanding this degradation pathway is critical for formulating light-stable drug products. The transformation from the parent drug to the lactam core follows a defined mechanistic sequence:
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Singlet Oxygen Generation: UV irradiation of atorvastatin excites the molecule, which subsequently sensitizes the formation of highly reactive singlet oxygen ( 1O2 )[4].
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[4+2] Cycloaddition: The singlet oxygen attacks the electron-rich pyrrole ring of atorvastatin, yielding an unstable endoperoxide intermediate[2].
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Epoxidation and Cleavage: The endoperoxide undergoes rapid O-O bond cleavage to form an epoxide intermediate[2].
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Alkyl/Aryl Shift: A photochemical rearrangement forces the migration of the isopropyl and phenylcarbamoyl groups to the same carbon (C3). This converts the aromatic pyrrole into a 2-oxo-2,3-dihydro-1H-pyrrole (pyrrol-2(3H)-one) lactam ring[2].
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Allylation: To synthesize the final reference standard, the terminal carboxylic acid of the 3,5-dihydroxyheptanoic acid side chain is esterified with an allyl group[1].
Photochemical rearrangement of Atorvastatin to its Lactam derivative via singlet oxygen addition.
Physical Properties & Computational Data
Understanding the physicochemical profile of atorvastatin lactam allyl ester is essential for chromatographic method development and LC-MS tracking[5]. The allyl esterification significantly increases the lipophilicity of the molecule compared to the free acid, altering its retention time in reversed-phase HPLC and making it highly soluble in organic solvents.
| Property | Value |
| Chemical Name | Allyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| CAS Number | 1246812-55-4[6] |
| Molecular Formula | C₃₆H₃₉FN₂O₆[1] |
| Molecular Weight | 614.70 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and DMF[5] |
| Primary Application | Intermediate in the preparation of Atorvastatin degradation products[7] |
Synthesis & Experimental Protocols
The synthesis of atorvastatin lactam allyl ester requires precise control over reaction conditions to prevent the degradation of the sensitive 3,5-dihydroxyheptanoic acid side chain. The following protocol utilizes a mild SN2 esterification strategy.
Causality of Experimental Choices:
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Base Selection ( K2CO3 ): Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to deprotonate the carboxylic acid ( pKa≈4.5 ) but too weak to deprotonate the secondary hydroxyl groups ( pKa≈15 ). Using a stronger base (like NaH ) would lead to unwanted alkoxide formation and subsequent intramolecular lactonization or β -elimination.
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Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the naked carboxylate ion for the SN2 attack on allyl bromide.
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Allyl Group Utility: The allyl ester acts as a robust protecting group that withstands mildly acidic and basic conditions but can be orthogonally cleaved using Tsuji-Trost conditions ( Pd(PPh3)4 and a secondary amine). This allows researchers to manipulate the diol system without affecting the carboxylate.
Synthetic workflow and analytical validation for Atorvastatin Lactam Allyl Ester.
Step-by-Step Self-Validating Protocol:
Step 1: Photochemical Generation of Lactam Core
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Dissolve Atorvastatin calcium in a 50:50 mixture of Acetonitrile and Water.
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Irradiate the solution using a solar simulator (e.g., Xenon arc lamp, 355 nm) for 4-6 hours[4].
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Validation Check: Monitor the reaction via LC-MS. The parent mass ( m/z 559 for free acid) must shift to m/z 575 (oxidation). Isolate Impurity Q via preparative HPLC.
Step 2: Esterification Reaction
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Charge a dry, argon-purged round-bottom flask with Atorvastatin Lactam (1.0 eq) and anhydrous DMF (0.1 M concentration).
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Add anhydrous K2CO3 (1.5 eq) and stir at room temperature for 15 minutes to ensure complete carboxylate formation.
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Dropwise add Allyl Bromide (1.2 eq). Stir the reaction mixture at 25°C for 4 hours.
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Validation Check: Perform TLC (Eluent: 70:30 EtOAc/Hexane). The starting material (baseline) should be consumed, replaced by a higher Rf spot indicating the lipophilic ester.
Step 3: Workup and Extraction
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Quench the reaction with cold distilled water to solubilize K2CO3 and DMF.
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Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 4: Purification and Final Validation
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Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane to EtOAc.
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Final Validation: Confirm structure via 1H -NMR (verify the distinct multiplet of the allyl vinyl proton at ~5.9 ppm and terminal alkene protons at ~5.2-5.3 ppm) and HRMS ( m/z [M+H]+ calculated for C36H40FN2O6 : 615.2870).
Sources
- 1. Energy Chemical Produktliste-E-Mail-Seite 141-Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Atorvastatin EP Impurity Q | 906552-18-9 | SynZeal [synzeal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atorvastatin Lactam Allyl Ester_其他_德威钠 [gjbzwzw.com]
- 6. CAS Number List - 1 - Page 207901 - Chemicalbook [amp.chemicalbook.com]
- 7. axel.as-1.co.jp [axel.as-1.co.jp]
